ethyl 2,4-difluoropyrimidine-5-carboxylate
Description
Ethyl 2,4-difluoropyrimidine-5-carboxylate (CAS 65195-35-9) is a fluorinated pyrimidine derivative featuring fluorine atoms at the 2- and 4-positions of the pyrimidine ring and an ethyl ester group at position 5. Pyrimidine scaffolds are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets. The introduction of fluorine atoms enhances electronic properties, lipophilicity, and metabolic stability, making this compound valuable in drug discovery and agrochemical research . Its molecular formula is presumed to be C₇H₆F₂N₂O₂, with a calculated molecular weight of ~202.16 g/mol. The electron-withdrawing fluorine substituents create an electron-deficient aromatic ring, directing reactivity toward nucleophilic substitution or cross-coupling reactions.
Properties
CAS No. |
2648945-04-2 |
|---|---|
Molecular Formula |
C7H6F2N2O2 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
ethyl 2,4-difluoropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6F2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3 |
InChI Key |
UFMHKLQQOYXBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with 2,4-difluorobenzaldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and esterification reactions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
The compound is particularly valuable in pharmaceutical research due to its potential as a drug candidate . It can act as an inhibitor or modulator of specific enzymes or receptors, making it suitable for targeting various biological pathways. The presence of fluorine enhances its lipophilicity and bioavailability, which are critical factors in drug design. Ethyl 2,4-difluoropyrimidine-5-carboxylate may be involved in the synthesis of novel therapeutics aimed at treating diseases such as cancer or infectious diseases.
Drug Development
A notable study highlighted the use of this compound as a precursor in synthesizing compounds with anticancer properties. Researchers synthesized a series of derivatives that demonstrated significant inhibition against cancer cell lines, indicating the compound's potential as a lead structure for further drug development.
Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The results indicated that the compound could serve as a competitive inhibitor, suggesting its utility in developing antifolate drugs.
Analytical Applications
This compound is also employed in analytical chemistry for various purposes:
- Chromatography : The compound can be effectively separated using high-performance liquid chromatography (HPLC), allowing for purity analysis and impurity profiling during the synthesis process .
- Mass Spectrometry : Its unique mass spectral characteristics facilitate its identification and quantification in complex mixtures, which is crucial during drug formulation and quality control processes .
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 2,4-difluoropyrimidine-5-carboxylate are best understood through comparison with analogous pyrimidine derivatives. Key compounds, their substituents, and properties are summarized below:
Table 1: Comparative Analysis of this compound and Analogues
Key Insights:
Substituent Effects on Reactivity: Fluorine (F) and trifluoromethyl (CF₃) groups are electron-withdrawing, enhancing electrophilic substitution resistance but favoring nucleophilic attacks. In contrast, amino (NH₂) groups increase electron density, promoting electrophilic reactivity . Chloro (Cl) substituents offer moderate electron withdrawal and serve as leaving groups in cross-coupling reactions, unlike fluorine .
Physicochemical Properties :
- Lipophilicity follows: CF₃ > F > Cl > CH₃ > NH₂ , impacting solubility and membrane permeability. This compound balances moderate lipophilicity with metabolic stability .
- Crystallographic data from related compounds (e.g., bond angles in ) suggest fluorine’s small size minimizes steric distortion, preserving planar pyrimidine geometry .
Biological Relevance: Fluorinated pyrimidines often exhibit enhanced bioavailability and target binding compared to non-fluorinated analogues. For example, trifluoromethyl groups improve resistance to oxidative metabolism but may introduce steric bulk . Amino-substituted derivatives (e.g., CAS 15400-54-1) are prone to protonation at physiological pH, altering solubility and interaction profiles .
Biological Activity
Ethyl 2,4-difluoropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes its biological properties, synthesis, and applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C7H6F2N2O2
- CAS Number : 82978-00-5
The compound features a six-membered pyrimidine ring substituted with two fluorine atoms at positions 2 and 4, and an ethyl ester at position 5. The fluorine substituents enhance lipophilicity and bioavailability, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Key steps may include:
- Formation of the Pyrimidine Ring : Utilizing fluorinating agents such as trifluoromethanesulfonic anhydride.
- Carboxylation : Introducing the carboxylate group through esterification reactions.
This synthetic route allows for high purity and yield of the compound, making it suitable for further biological evaluations.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on fluorinated pyrimidines have shown that they can inhibit the growth of cancer cells through mechanisms such as:
- Inhibition of Dihydropyrimidine Dehydrogenase (DPD) : This enzyme is responsible for the degradation of fluorouracil (5-FU), a common chemotherapeutic agent. Inhibition leads to increased levels of active drug in circulation, enhancing its efficacy against tumors .
Enzyme Inhibition
This compound may act as an inhibitor or modulator of specific enzymes due to its structural similarity to natural substrates. Molecular docking studies have suggested that it binds with high affinity to various targets, including:
- Dihydrofolate Reductase (DHFR) : A crucial enzyme in nucleotide synthesis which is often targeted in antiparasitic drug development .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Molecular Docking Analysis :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
